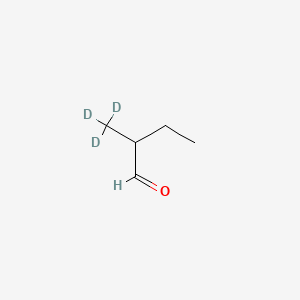

2-Methylbutanal-d3

Description

2-Methylbutanal-d3 is a deuterated isotopologue of 2-methylbutanal (CAS RN: 590-86-3 for the non-deuterated form), where three hydrogen atoms are replaced with deuterium (D). This compound is primarily used in analytical chemistry and metabolic studies as a stable isotopic tracer, leveraging the kinetic isotope effect (KIE) to investigate reaction mechanisms or metabolic pathways .

Properties

Molecular Formula |

C5H10O |

|---|---|

Molecular Weight |

89.15 g/mol |

IUPAC Name |

2-(trideuteriomethyl)butanal |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i2D3 |

InChI Key |

BYGQBDHUGHBGMD-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C=O |

Canonical SMILES |

CCC(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutanal-d3 can be synthesized through the deuteration of 2-Methylbutanal. The process involves the incorporation of deuterium atoms into the molecular structure of 2-Methylbutanal. This can be achieved using deuterated reagents and solvents under controlled reaction conditions .

Industrial Production Methods

The industrial production of this compound typically involves the use of deuterated water (D2O) and other deuterated chemicals. The reaction is carried out in specialized reactors designed to handle isotopic labeling. The product is then purified using standard techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanal-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines and thiols

Major Products

Oxidation: 2-Methylbutanoic acid.

Reduction: 2-Methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methylbutanal-d3 is widely used in scientific research, including:

Chemistry: As a tracer in reaction mechanisms and kinetic studies.

Biology: In metabolic studies to trace the incorporation and transformation of labeled compounds.

Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: In the production of flavor and fragrance compounds

Mechanism of Action

The mechanism of action of 2-Methylbutanal-d3 involves its incorporation into biological systems where it can be tracked due to its deuterium label. This allows researchers to study the metabolic pathways and interactions of the compound within the body. The deuterium label provides a distinct signal in mass spectrometry, making it easier to detect and quantify .

Comparison with Similar Compounds

Key Differences:

- Molecular Weight: 2-Methylbutanal-d3 has a molecular weight of ~89.13 g/mol (vs. 86.13 g/mol for non-deuterated 2-methylbutanal).

- Reactivity : The C-D bond in the deuterated form is stronger than C-H, leading to slower reaction kinetics in processes like oxidation or nucleophilic addition (KIE ≈ 2–10 depending on conditions).

- Spectroscopy: In NMR, deuterium substitution eliminates proton signals at substituted positions, simplifying spectral analysis. Mass spectrometry shows a +3 m/z shift compared to the non-deuterated form.

Comparison with Structurally Similar Aldehydes

Table 1: Physical and Structural Properties of Selected Aldehydes

| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Applications | Source |

|---|---|---|---|---|---|

| This compound | C₅H₇D₃O | Not listed | ~89.13 | Isotopic tracing, NMR | - |

| 2-Methylbutanal | C₅H₁₀O | 590-86-3 | 86.13 | Flavoring agent, synthesis | - |

| 3-Methylbutanal | C₅H₁₀O | 590-86-3* | 86.13 | Fragrance, intermediates | - |

*Note: 3-Methylbutanal shares the same CAS RN as 2-Methylbutanal due to structural isomerism.

Comparison with Deuterated Compounds in the Same Class

Deuterated hydrocarbons like 2-Methylbutane-d12 (CAS RN: 13351-96-7, 98 atom% D) share synthesis challenges with this compound, such as high costs of deuterated reagents and purification complexities. However, aldehydes like this compound are more reactive due to the polar carbonyl group, limiting their stability compared to alkanes.

Comparison with Methyl-Substituted Ketones and Alcohols

Table 2: Properties of Related Oxygenated Compounds

Key Observations :

- Reactivity : Aldehydes (e.g., this compound) are more electrophilic than ketones or alcohols, making them prone to oxidation and nucleophilic attacks.

- Boiling Points : Aldehydes generally have lower boiling points than alcohols of similar molecular weight due to weaker intermolecular forces.

Analytical and Spectroscopic Differences

- NMR: this compound lacks proton signals at deuterated positions, whereas non-deuterated aldehydes show distinct α-proton peaks (~9–10 ppm for aldehydes).

- Mass Spectrometry: The +3 m/z shift in this compound aids in distinguishing it from non-deuterated analogs in GC-MS workflows.

Research Implications and Limitations

While the provided evidence highlights structural analogs (e.g., deuterated alkanes , methyl ketones ), specific data on this compound—such as exact boiling points or solubility—are absent. Further studies are needed to quantify its physicochemical properties and optimize synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.